2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzo[d]isoxazole moiety linked to a pyridin-2-ylmethyl group via an acetamide linkage, making it a valuable scaffold in medicinal chemistry and materials science.
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
It is common for similar compounds to affect various biochemical pathways, leading to downstream effects such as altered gene expression, modulation of enzymatic activity, or disruption of cellular homeostasis .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination from the body .
Result of Action
Similar compounds have been shown to induce various cellular responses, such as apoptosis, cell cycle arrest, or changes in cell morphology .
Action Environment
The action of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the solvent effect on the hydrogen bond dynamical process has been analyzed theoretically . The degree of charge transfer gradually increased with an increase in solvent polarity . These factors can affect the compound’s stability, efficacy, and overall action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzo[d]isoxazole: This can be achieved through the cyclization of o-nitrophenylacetonitrile with hydroxylamine under acidic conditions.
Acetamide Formation: The benzo[d]isoxazole intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the acetamide derivative.
Pyridin-2-ylmethyl Substitution: Finally, the acetamide derivative undergoes nucleophilic substitution with pyridin-2-ylmethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro or carbonyl groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide
- 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
- 2-(benzo[d]isoxazol-3-yl)-N-(quinolin-2-ylmethyl)acetamide
Uniqueness
Compared to similar compounds, 2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide exhibits unique properties due to the specific positioning of the pyridinyl group. This positioning can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable candidate for targeted research and development.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15(17-10-11-5-3-4-8-16-11)9-13-12-6-1-2-7-14(12)20-18-13/h1-8H,9-10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPLGWNLJQAGII-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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